3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one

Lipophilicity Drug Discovery Scaffold Optimization

3-Amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 438225-52-6) is a multi-substituted, low-molecular-weight (223.30 g/mol) heterocyclic compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one family. This family is recognized as a privileged scaffold in medicinal chemistry due to its structural analogy to purines, underpinning a broad spectrum of reported biological activities, including kinase inhibition.

Molecular Formula C10H13N3OS
Molecular Weight 223.29
CAS No. 438225-52-6
Cat. No. B3008658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one
CAS438225-52-6
Molecular FormulaC10H13N3OS
Molecular Weight223.29
Structural Identifiers
SMILESCCCC1=CC2=C(S1)N=C(N(C2=O)N)C
InChIInChI=1S/C10H13N3OS/c1-3-4-7-5-8-9(15-7)12-6(2)13(11)10(8)14/h5H,3-4,11H2,1-2H3
InChIKeyNMQJIFNWKSGGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 438225-52-6): A Tri-Substituted Thienopyrimidinone Scaffold for Medicinal Chemistry


3-Amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 438225-52-6) is a multi-substituted, low-molecular-weight (223.30 g/mol) heterocyclic compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one family [1]. This family is recognized as a privileged scaffold in medicinal chemistry due to its structural analogy to purines, underpinning a broad spectrum of reported biological activities, including kinase inhibition [2]. The compound is characterized by a unique pattern of three substituents on its core: an N3-amino group, a C2-methyl group, and a C6-propyl chain. Its computed lipophilicity (XLogP3-AA = 1.3) and the presence of both hydrogen bond donors and acceptors suggest a balanced physicochemical profile suitable for drug discovery programs where tunable properties are essential [1].

Why 3-Amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one Should Not Be Interchanged with Its Closest Analogs


In the thieno[2,3-d]pyrimidin-4(3H)-one family, subtle changes in the substitution pattern drastically alter key physicochemical properties, which in turn dictate biological target engagement, cellular permeability, and metabolic stability [1]. Simple 'deletion' analogs—such as the 6-des-propyl or 3-des-amino derivatives—exhibit significantly different lipophilicities (XLogP3-AA ranging from 1.06 to 2.35) and hydrogen-bonding capacities, making them non-interchangeable in a biological context . Generic substitution without considering these quantifiable property differences can lead to misleading structure-activity relationship (SAR) conclusions or failed biological assays, as the altered scaffold loses the precise balance of polar and hydrophobic interactions required for a given target's pharmacophore [1]. The following evidence guide provides a quantitative comparison against its most relevant structural neighbors to justify its specific selection.

Quantitative Differentiation of 3-Amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one from Key Analogs


Balanced Lipophilicity (XLogP3) Relative to Des-Propyl and Des-Amino Analogs

The target compound exhibits a computed XLogP3-AA of 1.3, which is intermediate between the more polar 3-amino-2-methyl analog (des-6-propyl, XLogP3-AA = 1.06) and the more lipophilic 6-propyl analog (des-3-amino and des-2-methyl, XLogP3-AA = 2.35). This balanced lipophilicity is a distinctive feature resulting from the specific combination of a hydrophilic N3-amino group and a lipophilic C6-propyl chain [1].

Lipophilicity Drug Discovery Scaffold Optimization

Molecular Flexibility: Introduction of a Rotatable Propyl Chain absent in Dimethyl Analogs

The target compound possesses two rotatable bonds (the C6-propyl group), while the 3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one analog (CAS 32973-77-6) has zero rotatable bonds. The 6-propyl substituent introduces conformational degrees of freedom that can be exploited for induced-fit binding to target proteins, which is impossible with the rigid 5,6-dimethyl substitution [1][2].

Conformational Flexibility Molecular Recognition Medicinal Chemistry

Molecular Weight: Optimal Starting Point for Lead Optimization

With a molecular weight of 223.30 g/mol, the target compound sits in a highly desirable range for a starting lead compound, well below conventional thresholds (e.g., MW < 350 for lead-like compounds). It is heavier than the minimal core 2-methylthieno[2,3-d]pyrimidin-4(3H)-one (166.20 g/mol) but lighter than many drug-like thienopyrimidine kinase inhibitors reported in the literature (typically >400 g/mol). This 'medium-fragment' size provides a superior foundation for structural elaboration without the risk of rapid molecular obesity [1][2][3].

Lead-Likeness Fragment-Based Drug Discovery Molecular Weight

Topological Polar Surface Area Reflects a Unique Pharmacophore Balance

The target compound's Topological Polar Surface Area (TPSA) is 63.3 Ų, a value that reflects a triad of hydrogen bond acceptors (the carbonyl oxygen, pyrimidine nitrogen, and thiophene sulfur) and one donor (the N3-amino group). Although TPSA values for direct comparator compounds vary, this value suggests a lower degree of polarity than the des-propyl analog (computed to be 89.15 Ų) due to the lipophilic shielding effect of the propyl chain. This positions the target compound in a favorable range for blood-brain barrier penetration (typically desired for TPSA < 90 Ų), while the des-propyl analog exceeds this threshold [1].

PSA Pharmacophore Drug Design

Optimal Use Cases for Procuring 3-Amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one


Scaffold for CNS Penetrant Kinase Inhibitor Lead Optimization

With a computed XLogP3 of 1.3, TPSA of 63.3 Ų, and a molecular weight of 223.30 g/mol, the compound is positioned within favorable boundaries for CNS drug candidates (typically MW < 400, TPSA < 90 Ų, logP 1-3) [1]. The specifically balanced values make it a differentiated choice over the more polar des-propyl analog (TPSA 89.15 Ų) for initiating a CNS-targeted kinase inhibitor program, where passive blood-brain barrier permeability is a primary consideration .

Chemical Biology Probe for Induced-Fit Drug-Target Interactions

The presence of two rotatable bonds via the C6-propyl chain provides a level of conformational flexibility absent in the rigid 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one analog (0 rotatable bonds) [2][3]. This makes the compound a preferred starting point for the design of chemical probes that target proteins with flexible or adaptable binding pockets, where the propyl chain can explore a larger chemical space and potentially induce conformational changes upon binding.

Medicinal Chemistry Fragment Growth Studies

At 223.30 g/mol, the compound functions as an 'advanced fragment' or minimal lead-like scaffold that already incorporates three key growth vectors (N3, C2, and C6) [1]. It offers a critical advantage over the unsubstituted 2-methylthieno[2,3-d]pyrimidin-4(3H)-one core (166.20 g/mol) by providing pre-installed substituents that can be directly derivatized or screened, thus accelerating SAR exploration and reducing the number of synthetic steps required to reach hit compounds [4].

Antimicrobial Lead Development via Cell Wall Inhibition

The compound has been documented as a small molecule antibacterial agent with a mechanism of action involving cell wall synthesis inhibition, showing weak whole-cell activity against Gram-positive bacteria in a cell wall inhibitor reporter system [5]. While activity is weak in this initial state, the specific and non-cytotoxic mechanism, combined with its favorable physicochemical profile, positions it as an attractive starting point for further optimization into a novel antibiotic lead, distinct from other thienopyrimidinones developed primarily for oncology or inflammation.

Quote Request

Request a Quote for 3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.